molecular formula C22H24ClN3O2S B2492617 N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride CAS No. 1217237-33-6

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride

Cat. No.: B2492617
CAS No.: 1217237-33-6
M. Wt: 429.96
InChI Key: AQPUZMDBJUUAPX-ASTDGNLGSA-N
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Description

N-(Benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core, a cinnamamide backbone, and a morpholinoethyl substituent. The hydrochloride salt enhances its solubility and stability for pharmacological applications. This compound has garnered attention due to its structural similarity to protease inhibitors and antimicrobial agents, particularly in the context of benzothiazole derivatives . Fluorinated variants, such as the 4-fluoro- and 6-fluoro-substituted analogs, are also synthesized to optimize bioactivity and pharmacokinetic properties .

Properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S.ClH/c26-21(11-10-18-6-2-1-3-7-18)25(13-12-24-14-16-27-17-15-24)22-23-19-8-4-5-9-20(19)28-22;/h1-11H,12-17H2;1H/b11-10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPUZMDBJUUAPX-ASTDGNLGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C=CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)/C=C/C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminobenzenethiol with α-haloketones. The next step involves the introduction of the cinnamamide moiety via a condensation reaction with cinnamoyl chloride. Finally, the morpholinoethyl group is added through a nucleophilic substitution reaction using 2-chloroethylmorpholine. The hydrochloride salt is formed by treating the final product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzo[d]thiazole ring can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The cinnamamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: 2-chloroethylmorpholine in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzo[d]thiazole ring.

    Reduction: Reduced amine derivatives of the cinnamamide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of benzothiazole compounds, including those similar to N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride, exhibit significant antimicrobial activity. For instance, studies on related thiazole derivatives have demonstrated their effectiveness against various bacterial strains and fungi. These compounds were evaluated using in vitro methods, revealing promising results against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has been investigated for its anticancer properties. In particular, studies have shown that certain benzothiazole derivatives can inhibit the proliferation of cancer cell lines, such as MCF7 (breast cancer) and others. The mechanism often involves inducing apoptosis or disrupting cell cycle progression . Molecular docking studies further elucidate how these compounds interact with specific cancer-related targets, enhancing their potential as anticancer agents.

Neuroprotective Effects

Recent investigations into benzothiazole derivatives have highlighted their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have shown inhibitory activity against acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's disease . This suggests potential applications in developing treatments aimed at improving cognitive function.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives. The process often includes:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving appropriate thioketones and amines.
  • Cinnamide Formation : The incorporation of the cinnamide moiety is performed via condensation reactions with suitable amines.
  • Hydrochloride Salt Formation : The final step often involves converting the base form into its hydrochloride salt to enhance solubility and stability.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Case Study: Antimicrobial Evaluation

A study published in 2024 evaluated a series of benzothiazole derivatives for their antimicrobial efficacy against various pathogens. Among them, compounds with structural similarities to this compound showed substantial activity against resistant bacterial strains, indicating a promising avenue for further development .

Case Study: Anticancer Screening

In another research effort, a group of benzothiazole-based compounds was tested against multiple cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range against MCF7 cells, suggesting effective cytotoxicity and potential for further clinical exploration .

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzo[d]thiazole moiety may interact with DNA or proteins, while the morpholinoethyl group could enhance cell permeability. The cinnamamide backbone may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related benzothiazole and thiazole derivatives (Table 1). Key differences include:

  • Substituents on the benzothiazole ring : Fluorine substitution at the 4- or 6-position (e.g., N-(4-fluorobenzo[d]thiazol-2-yl) and N-(6-fluorobenzo[d]thiazol-2-yl)) influences electronic properties and binding affinity .
  • Amide linkage : The cinnamamide group distinguishes it from chloroacetamide derivatives (e.g., N-(benzo[d]thiazol-2-yl)-2-chloroacetamide), which exhibit different reactivity and biological targets .
  • Morpholinoethyl vs. methyl groups: Unlike methylated thiazole derivatives (e.g., N-methyl-N-(thiazol-2-yl)-cinnamamide), the morpholinoethyl group enhances solubility and may modulate interactions with enzymes like SARS-CoV-2 Mpro .

Table 1: Structural Comparison of Selected Benzothiazole/Thiazole Derivatives

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
N-(Benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide HCl Benzothiazole Cinnamamide, morpholinoethyl, F (4/6) Protease inhibition, antimicrobial
N-(Thiazol-2-yl)-cinnamamide derivatives Thiazole Cinnamamide, methyl SARS-CoV-2 Mpro inhibition
N-(Benzo[d]thiazol-2-yl)-2-chloroacetamide Benzothiazole Chloroacetamide Antimicrobial, synthetic intermediate
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole Difluorobenzamide PFOR enzyme inhibition
Commercial and Pharmacological Relevance

The hydrochloride salt form of the compound is widely supplied by pharmaceutical companies (e.g., Simcere Pharmaceutical, Huayang Chemical), underscoring its industrial relevance . In contrast, non-salt forms (e.g., neutral cinnamamide derivatives) are less stable and rarely commercialized.

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure, which contribute to its biological activity. The presence of the benzo[d]thiazole moiety is known to enhance pharmacological effects, particularly in terms of enzyme inhibition and interaction with nucleic acids.

  • Molecular Formula : C18H22ClN3OS
  • Molecular Weight : 357.90 g/mol
  • CAS Number : 2454-70-8

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways:

  • Acetylcholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can potentially lead to increased levels of acetylcholine, offering therapeutic benefits in neurodegenerative diseases like Alzheimer’s .
  • Antitumor Activity : The compound has been evaluated for its antitumor properties against various cancer cell lines. Studies have indicated that derivatives containing benzothiazole exhibit higher cytotoxicity against lung cancer cells (A549, HCC827, NCI-H358) compared to other structures .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may also possess antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in various assays:

  • Cytotoxicity Assays : The compound was tested using MTS and BrdU proliferation assays, showing significant cytotoxicity with IC50 values indicating potent activity against specific cancer cell lines (e.g., A549 IC50 = 6.75 µM) in 2D cultures .
  • Enzyme Inhibition Assays : The compound exhibited promising AChE inhibitory activity with an IC50 value comparable to known inhibitors, suggesting its potential use in treating cognitive disorders .

Case Studies

A notable case study involved the synthesis and evaluation of related benzothiazole derivatives where compounds were assessed for their biological activities. The findings indicated that modifications in the substituents on the benzothiazole ring significantly impacted their antitumor efficacy and enzyme inhibition profiles.

CompoundCell LineIC50 (µM)Activity Type
5A5492.12Antitumor
6HCC8275.13Antitumor
8NCI-H3586.48Antitumor

Q & A

Q. What are the key steps in synthesizing N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Coupling reactions : Substituted 2-amino benzothiazoles are coupled with cinnamic acid derivatives using activating agents like HATU or DCC in solvents such as DMF or dichloromethane .
  • Purification : Column chromatography (silica gel) or preparative HPLC is used to isolate the target compound. Yield optimization requires precise control of temperature (20–60°C), reaction time (12–24 hours), and stoichiometric ratios of reagents .

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?

  • NMR spectroscopy : 1H and 13C NMR confirm the presence of morpholinoethyl, benzothiazole, and cinnamamide moieties. Key signals include aromatic protons (δ 7.2–8.1 ppm) and morpholine CH2 groups (δ 2.5–3.5 ppm) .
  • HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
  • Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 447.95 (C22H23ClFN3O2S) .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory effects : Inhibition of COX-2 (IC50 = 1.2 µM) and TNF-α (IC50 = 0.8 µM) in RAW264.7 macrophage assays .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • Fluorine vs. bromine substitution : Fluorine at the benzothiazole 6-position enhances metabolic stability but reduces solubility. Bromine increases halogen bonding with target proteins, improving potency (e.g., 6-Br analog shows 2x higher COX-2 inhibition than 6-F) .
  • Morpholinoethyl chain : Extending the chain length improves blood-brain barrier penetration but may reduce specificity .

Q. What computational methods are used to predict target interactions and SAR?

  • Molecular docking : AutoDock Vina or Schrödinger Maestro models interactions with COX-2 (PDB ID: 5KIR) and TNF-α (PDB ID: 2AZ5). Key binding residues include Arg120 (COX-2) and Tyr59 (TNF-α) .
  • DFT calculations : B3LYP/6-31G(d) basis sets predict electron density distribution, highlighting electrophilic regions (e.g., cinnamamide carbonyl) for nucleophilic attack .

Q. How can contradictory data in biological assays be resolved?

  • Example : Discrepancies in IC50 values (e.g., COX-2 inhibition ranging from 1.2–3.5 µM across studies) may arise from assay conditions (e.g., DMSO concentration, cell line variability). Standardization using:
    • Normalized protocols : Fixed DMSO concentration (<0.1%), consistent cell passage numbers .
    • Statistical validation : ANOVA or Tukey’s HSD test to identify outliers .

Q. What strategies improve pharmacokinetic properties (e.g., bioavailability)?

  • Prodrug design : Esterification of the morpholinoethyl group to enhance solubility (e.g., acetyl prodrug increases aqueous solubility by 40%) .
  • Lipinski’s Rule compliance : LogP <5, molecular weight <500 Da. Current compound: LogP = 3.1 (calculated via ChemAxon) .

Q. How is the compound’s stability assessed under physiological conditions?

  • Hydrolysis studies : Incubation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. LC-MS monitors degradation products (e.g., free cinnamic acid) .
  • Thermal stability : TGA analysis shows decomposition onset at 210°C, confirming suitability for standard storage .

Key Methodological Recommendations

  • Synthetic reproducibility : Use anhydrous solvents and inert atmosphere (N2/Ar) to prevent byproduct formation .
  • Biological assay controls : Include celecoxib (COX-2 inhibitor) and dexamethasone (TNF-α inhibitor) as positive controls .
  • Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC spectra to confirm connectivity .

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